molecular formula C10H17NO7 B1378421 (S)-Amino-(tetrahydro-pyran-4-yl)-acetic acid methyl ester oxalate CAS No. 1187930-44-4

(S)-Amino-(tetrahydro-pyran-4-yl)-acetic acid methyl ester oxalate

Cat. No. B1378421
CAS RN: 1187930-44-4
M. Wt: 263.24 g/mol
InChI Key: NMDJSINYHRDMSN-FJXQXJEOSA-N
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Description

“(S)-Amino-(tetrahydro-pyran-4-yl)-acetic acid methyl ester oxalate” is a complex organic compound. It appears to contain an amino group, a tetrahydropyran ring, an acetic acid moiety, and a methyl ester group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a tetrahydropyran ring, an amino group, an acetic acid moiety, and a methyl ester group . The stereochemistry at the chiral center would be determined by the (S) configuration .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The amino group could participate in acid-base reactions, the ester could undergo hydrolysis or transesterification, and the tetrahydropyran ring could be involved in ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar amino and ester groups could impart solubility in polar solvents, while the tetrahydropyran ring could contribute to solubility in nonpolar solvents .

Scientific Research Applications

Synthesis and Molecular Structure

The synthesis of related compounds, demonstrating the versatility of tetrahydropyran derivatives in organic synthesis, has been a focus of several studies. For instance, the synthesis of methxyl-2-(methoxyimino)-2-[2-(tetrahydro-2H-pyran-2-yloxy) phenyl]acetate showcases the utility of tetrahydropyran derivatives in creating complex molecules under mild reaction conditions, achieving high yield and purity. This study emphasizes the operational ease and efficiency of synthesizing such compounds, which could have implications in pharmaceutical synthesis and material science (Zhang Guo-fu, 2012).

Bioactive Compound Synthesis

Research into the synthesis of p-aminobenzoic acid diamides based on 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid and [4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methylamine reveals the compound's potential in creating bioactive molecules. These efforts could lead to new therapeutic agents by enabling the synthesis of compounds with specific biological activities (A. A. Agekyan & G. G. Mkryan, 2015).

Natural Product Synthesis

The compound's relevance extends to natural product synthesis, as demonstrated by the creation of germination inhibitory constituents from Erigeron annuus. This research highlights the role of tetrahydropyran derivatives in synthesizing compounds that can inhibit the germination of seeds, suggesting applications in agriculture and biocontrol (H. Oh et al., 2002).

Advanced Material Synthesis

The synthesis of acetic acid-3,5-diacetoxy-2-acetoxymethyl-6-(4-quinoxalin-2-yl-phenoxy)-tetrahydro-pyran-4-yl-ester underlines the potential of tetrahydropyran derivatives in the development of advanced materials. This compound's synthesis and detailed structural analysis could inform the design of new materials with specific optical or electronic properties (Wei et al., 2006).

Mechanism of Action

Without specific information on the biological activity of this compound, it’s difficult to predict its mechanism of action. It could potentially interact with biological targets through the amino group or the ester group .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The potential applications and future directions for research on this compound would depend on its physical and chemical properties, as well as its biological activity. It could potentially be of interest in the fields of medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

methyl (2S)-2-amino-2-(oxan-4-yl)acetate;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3.C2H2O4/c1-11-8(10)7(9)6-2-4-12-5-3-6;3-1(4)2(5)6/h6-7H,2-5,9H2,1H3;(H,3,4)(H,5,6)/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMDJSINYHRDMSN-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1CCOCC1)N.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](C1CCOCC1)N.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Amino-(tetrahydro-pyran-4-yl)-acetic acid methyl ester oxalate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-Amino-(tetrahydro-pyran-4-yl)-acetic acid methyl ester oxalate

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